molecular formula C23H26FNO6 B12428217 Acetyl Citalopram-d6 Oxalate

Acetyl Citalopram-d6 Oxalate

Cat. No.: B12428217
M. Wt: 437.5 g/mol
InChI Key: AMKLHBUGFZIUMQ-HVTBMTIBSA-N
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Description

Acetyl Citalopram-d6 (oxalate) is a deuterated analog of Acetyl Citalopram, which is a derivative of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. The deuterium labeling in Acetyl Citalopram-d6 (oxalate) makes it particularly useful in pharmacokinetic studies and metabolic research due to its stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl Citalopram-d6 (oxalate) involves the incorporation of deuterium atoms into the molecular structure of Acetyl Citalopram. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Acetyl Citalopram-d6 (oxalate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are implemented to verify the deuterium content and overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Acetyl Citalopram-d6 (oxalate) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Acetyl Citalopram-d6 (oxalate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetyl Citalopram-d6 (oxalate) is similar to that of Citalopram. It functions as a selective serotonin reuptake inhibitor, enhancing serotonergic transmission by inhibiting the reuptake of serotonin in the central nervous system. This leads to increased serotonin levels in the synaptic cleft, which helps alleviate symptoms of depression .

Comparison with Similar Compounds

Uniqueness: Acetyl Citalopram-d6 (oxalate) is unique due to its deuterium labeling, which provides enhanced stability and traceability in pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where precise tracking of the compound is required .

Properties

Molecular Formula

C23H26FNO6

Molecular Weight

437.5 g/mol

IUPAC Name

1-[1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]ethanone;oxalic acid

InChI

InChI=1S/C21H24FNO2.C2H2O4/c1-15(24)16-5-10-20-17(13-16)14-25-21(20,11-4-12-23(2)3)18-6-8-19(22)9-7-18;3-1(4)2(5)6/h5-10,13H,4,11-12,14H2,1-3H3;(H,3,4)(H,5,6)/i2D3,3D3;

InChI Key

AMKLHBUGFZIUMQ-HVTBMTIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C(=O)C)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

Origin of Product

United States

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